molecular formula C12H13Cl2N3O3 B13983609 tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B13983609
M. Wt: 318.15 g/mol
InChI Key: ZBHMIZVRJZFENC-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves the condensation of 2,4-dichloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester with appropriate reagents. One common method involves the use of 3-oxa-8-aza-bicyclo[3.2.1]octane under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Bases: Such as sodium methoxide for cyclization reactions.

    Acid Chlorides: For condensation reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves the inhibition of specific kinases such as mTOR and PI3K. These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate signaling pathways that are often dysregulated in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H13Cl2N3O3

Molecular Weight

318.15 g/mol

IUPAC Name

tert-butyl 2,4-dichloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H13Cl2N3O3/c1-12(2,3)20-11(19)17-5-4-6-7(9(17)18)15-10(14)16-8(6)13/h4-5H2,1-3H3

InChI Key

ZBHMIZVRJZFENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)N=C(N=C2Cl)Cl

Origin of Product

United States

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